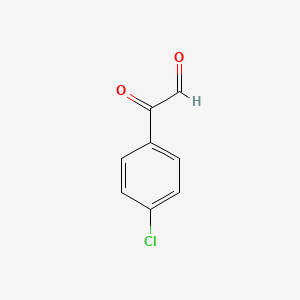

2-(4-Chlorophenyl)-2-oxoacetaldehyde

Description

The exact mass of the compound 2-(4-Chlorophenyl)-2-oxoacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenyl)-2-oxoacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-oxoacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVGBFGMWMOBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964479 | |

| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-15-6, 4996-21-8 | |

| Record name | 4998-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-2-oxoacetaldehyde, also known as 4-chlorophenylglyoxal, is a bifunctional chemical entity of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring an aromatic ketone adjacent to a reactive aldehyde, renders it a versatile building block for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a technical resource for researchers leveraging this compound in their scientific endeavors.

Chemical Structure and Physicochemical Properties

2-(4-Chlorophenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C₈H₅ClO₂. In its anhydrous form, it is a yellow liquid or a semi-solid that is prone to polymerization.[1] For this reason, it is most commonly supplied and handled as its more stable monohydrate, 2-(4-chlorophenyl)-2,2-dihydroxyethan-1-one (C₈H₇ClO₃).[2][3] The hydrate is typically a crystalline solid that can be stored for extended periods under appropriate conditions.[4]

The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring significantly influences the reactivity of the two carbonyl groups, enhancing their electrophilicity.[2] This heightened reactivity is a key feature exploited in its synthetic applications.

Visualization of Chemical Structures

Caption: Chemical structures of the anhydrous and hydrated forms of 2-(4-Chlorophenyl)-2-oxoacetaldehyde.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde and its hydrate. It is important to note that many of the available data points are predicted values and should be used with this consideration.

| Property | Value (Anhydrous) | Value (Hydrate) | Reference(s) |

| IUPAC Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde | 2-(4-chlorophenyl)-2,2-dihydroxyethan-1-one | [5] |

| Synonyms | 4-Chlorophenylglyoxal, p-Chlorophenylglyoxal | 4-Chlorophenylglyoxal monohydrate | [4] |

| CAS Number | 4998-15-6 | 859932-64-2, 4996-21-8 | [4][6] |

| Molecular Formula | C₈H₅ClO₂ | C₈H₇ClO₃ | [4][5] |

| Molecular Weight | 168.58 g/mol | 186.59 g/mol | [4][5] |

| Appearance | Yellow liquid or semi-solid | Crystalline solid | [1][3] |

| Boiling Point | 341.3 °C at 760 mmHg (Predicted) | Dehydrates upon heating | [4] |

| Flash Point | 160.2 °C (Predicted) | Not applicable | [4] |

| Density | 1.454 g/cm³ (Predicted) | Not available | [4] |

| Solubility | Soluble in organic solvents | Soluble in water, ethanol, chloroform | [1] |

| LogP | 1.66 (Predicted) | Not available | [4] |

Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde Hydrate

The most common and reliable method for the synthesis of aryl glyoxals, including the 4-chloro derivative, is the oxidation of the corresponding acetophenone.[1] The use of selenium dioxide (SeO₂) in a suitable solvent system is a well-established and effective protocol.[7]

Rationale for Synthetic Approach

The oxidation of an activated methyl group adjacent to a carbonyl with selenium dioxide is a classic and efficient method for the synthesis of 1,2-dicarbonyl compounds. This reaction proceeds via an enol intermediate, followed by a series of steps involving the selenium reagent. The choice of dioxane as a solvent is advantageous due to its ability to dissolve both the organic substrate and the selenium dioxide, facilitating a homogeneous reaction mixture. The addition of a small amount of water is often crucial for the reaction to proceed effectively.[7] The resulting anhydrous glyoxal is highly reactive and prone to polymerization, hence the workup is designed to isolate the more stable hydrate.[1]

Detailed Experimental Protocol: Oxidation of 4'-Chloroacetophenone

This protocol is adapted from the well-established method for the synthesis of phenylglyoxal.[7]

Materials:

-

4'-Chloroacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Activated charcoal

-

Standard laboratory glassware for reflux and distillation/filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane (approx. 5 mL per gram of acetophenone).

-

Addition of Reagents: To the dioxane, add selenium dioxide (1.0 equivalent) and a small amount of water (approx. 0.3 mL per gram of SeO₂). Heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.

-

Oxidation Reaction: Add 4'-chloroacetophenone (1.0 equivalent) to the reaction mixture in one portion. Heat the mixture to reflux and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture and decant the hot solution from the precipitated black selenium metal. Remove the dioxane and water under reduced pressure.

-

Hydrate Formation and Purification: To the crude 2-(4-chlorophenyl)-2-oxoacetaldehyde, add 3-4 volumes of hot water to dissolve the product. Add a small amount of activated charcoal, heat the solution briefly, and then filter it while hot to remove the charcoal and any remaining selenium.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the hydrate.

-

Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate.

Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde Hydrate.

Reactivity and Synthetic Applications

The synthetic utility of 2-(4-chlorophenyl)-2-oxoacetaldehyde stems from the differential reactivity of its two carbonyl groups. The aldehyde is generally more electrophilic and sterically accessible than the ketone, allowing for selective reactions under controlled conditions. However, both carbonyls can participate in reactions, making it a valuable precursor for a wide range of molecular architectures.[2]

Reactivity Profile

-

Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, hydroxylamines, and carbanions.

-

Reactions at the Ketone: The ketone carbonyl is less reactive but can participate in reactions, particularly in the presence of strong nucleophiles or under forcing conditions.

-

Bifunctional Reactivity: The presence of two adjacent carbonyl groups allows for cyclization reactions with dinucleophiles to form a variety of heterocyclic systems. This is a cornerstone of its application in medicinal chemistry.[8]

Applications in Multicomponent Reactions (MCRs)

Aryl glyoxals are particularly well-suited as substrates in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process.[8][9][10] These reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of complex molecules.[11][12] 2-(4-Chlorophenyl)-2-oxoacetaldehyde can be employed in various MCRs to synthesize biologically active heterocycles such as imidazoles, pyrimidines, and oxadiazoles.[13]

Caption: Conceptual diagram of a multicomponent reaction.

Role in the Synthesis of Bioactive Molecules

The 4-chlorophenyl moiety is a common structural motif in many pharmaceutical agents, contributing to favorable pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.[14] Consequently, 2-(4-chlorophenyl)-2-oxoacetaldehyde serves as a valuable starting material for the synthesis of various classes of bioactive compounds. For instance, it can be utilized in the synthesis of substituted imidazoles, a class of compounds known for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (Hydrate Form)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.4-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Methine Proton: A singlet for the CH(OH)₂ proton. The chemical shift of this proton can be variable and may exchange with D₂O.

-

Hydroxyl Protons: A broad singlet for the two hydroxyl protons, which will also exchange with D₂O.

Expected ¹³C NMR Spectral Data (Hydrate Form)

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon (C=O) in the downfield region (typically δ > 180 ppm).

-

Gem-diol Carbon: A signal for the hydrated aldehyde carbon (CH(OH)₂) around δ 90-100 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm), corresponding to the substituted benzene ring.

Expected IR Spectral Data (Hydrate Form)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the ketone carbonyl group.

-

C-Cl Stretch: A characteristic absorption in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Absorptions in their respective characteristic regions.

Expected Mass Spectrometry Data

In mass spectrometry, the molecular ion peak would correspond to the molecular weight of the compound. For the anhydrous form, this would be at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in an approximate 3:1 ratio. The fragmentation pattern would likely involve the loss of CO and the formyl group.

Safety, Handling, and Storage

2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate is classified as an irritant.[15] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[16][17][18] For long-term storage, refrigeration is recommended.[4] The anhydrous form is less stable and should be handled with care to prevent polymerization.[1]

Conclusion

2-(4-Chlorophenyl)-2-oxoacetaldehyde is a valuable and versatile reagent for organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its bifunctional nature, coupled with the electronic influence of the chloro-substituent, makes it a powerful tool in the hands of medicinal and synthetic chemists. The commercially available and more stable hydrate form provides a convenient entry point for its use in a variety of chemical transformations, most notably in efficient multicomponent reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities with therapeutic potential.

References

-

LookChem. 2-(4-Chlorophenyl)-2-oxoacetaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. Phenylglyoxal. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubChem. Glyoxal. (n.d.). Retrieved January 17, 2026, from [Link]

-

RSC Publishing. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]

-

PubChem. 4-Chlorophenylglyoxal hydrate. (n.d.). Retrieved January 17, 2026, from [Link]

- Malaya Journal of Matematik. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. (2020).

- Google Patents. Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.).

-

IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). Retrieved January 17, 2026, from [Link]

-

LPS.org. Safety Data Sheet (SDS) Glyoxal Solution. (n.d.). Retrieved January 17, 2026, from [Link]

-

MDPI. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Retrieved January 17, 2026, from [Link]

-

PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. Significance between anhydrous and hydrated compaounds?. (2019). Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. Reactions of nucleosides with glyoxal and acrolein. (n.d.). Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). Retrieved January 17, 2026, from [Link]

-

RSC Advances. Pseudo-multicomponent reactions. (2023). Retrieved January 17, 2026, from [Link]

-

PubMed Central. Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines. (n.d.). Retrieved January 17, 2026, from [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). Retrieved January 17, 2026, from [Link]

-

RSC Publishing. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (n.d.). Retrieved January 17, 2026, from [Link]

-

CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time. (2023). Retrieved January 17, 2026, from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

-

DC Fine Chemicals. Safety Data Sheet. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (n.d.). Retrieved January 17, 2026, from [Link]

-

Carl ROTH. Safety Data Sheet: Acetaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. (2009). Retrieved January 17, 2026, from [Link]

-

PubMed Central. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Retrieved January 17, 2026, from [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. 1H NMR spectrum of compound 4.. (n.d.). Retrieved January 17, 2026, from [Link]

-

SpectraBase. 2-(4-Chlorophenyl)-2-(2-chloro-4-methylphenylimino)-4,5-diphenyloxazoline - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. ijnrd.org [ijnrd.org]

- 14. researchgate.net [researchgate.net]

- 15. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]

- 16. archpdfs.lps.org [archpdfs.lps.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. dcfinechemicals.com [dcfinechemicals.com]

Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-oxoacetaldehyde: A Technical Guide

Introduction

2-(4-Chlorophenyl)-2-oxoacetaldehyde, a member of the α-ketoaldehyde family, is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential pharmacological activities. Its reactivity is defined by the presence of both an aldehyde and a ketone functional group. A critical aspect for researchers and drug development professionals to understand is that this compound predominantly exists and is commercially supplied as a stable hydrate, 2-(4-chlorophenyl)-1,1-dihydroxy-2-ethanone. This hydration of the aldehyde moiety significantly influences its spectroscopic signature. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and field-proven insights.

Molecular Structure and the Significance of Hydration

The chemical structure of 2-(4-chlorophenyl)-2-oxoacetaldehyde in its anhydrous form features a p-chlorinated phenyl ring attached to a glyoxal framework. However, the high electrophilicity of the aldehyde carbon leads to facile hydration in the presence of water, forming a geminal diol. This equilibrium overwhelmingly favors the hydrate form under standard conditions.

This structural difference is paramount in interpreting the spectroscopic data. The analysis presented herein focuses on the stable and commercially available hydrate form.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: High-resolution ¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of a molecule. For 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve the polar compound and its hydroxyl protons are readily observable. Deuterated chloroform (CDCl₃) can also be used, but the hydroxyl proton signals may be broader or exchange more rapidly.

Expected ¹H NMR Spectrum (300 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 7.65 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~ 6.5 - 7.0 | Broad Singlet | 2H | Hydroxyl protons of the gem-diol |

| ~ 5.50 | Singlet | 1H | Methine proton of the gem-diol |

Interpretation and Expertise:

-

Aromatic Region: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which at lower field strengths may appear as two distinct doublets. The electron-withdrawing nature of the carbonyl group deshields the ortho protons, causing them to resonate at a lower field (~8.05 ppm) compared to the meta protons (~7.65 ppm).

-

Gem-Diol Protons: The aldehyde proton, which would typically appear around 9-10 ppm in the anhydrous form, is absent. Instead, a methine proton signal from the CH(OH)₂ group is expected to be observed further upfield, around 5.50 ppm. The hydroxyl protons of the gem-diol are expected to give a broad singlet between 6.5 and 7.0 ppm. The chemical shift of these protons is highly dependent on concentration, temperature, and residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Spectrum (75 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192.0 | Ketone Carbonyl (C=O) |

| ~ 138.5 | Aromatic Carbon (C-Cl) |

| ~ 132.0 | Aromatic Carbon (ipso to C=O) |

| ~ 130.0 | Aromatic CH (ortho to C=O) |

| ~ 129.0 | Aromatic CH (meta to C=O) |

| ~ 90.0 | Gem-diol Carbon (CH(OH)₂) |

Interpretation and Expertise:

-

Carbonyl Carbons: The most downfield signal will be the ketonic carbonyl carbon at approximately 192.0 ppm.[3] In the anhydrous form, the aldehydic carbonyl would be expected in a similar region. However, in the hydrate, the aldehydic carbon is transformed into a gem-diol carbon, which is sp³ hybridized and therefore resonates significantly upfield, around 90.0 ppm.

-

Aromatic Carbons: The aromatic region will display four distinct signals corresponding to the para-substituted ring. The carbon bearing the chlorine atom and the ipso-carbon attached to the carbonyl group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective method for identifying key functional groups. The sample is typically prepared as a KBr pellet or a mull to obtain a solid-state spectrum.

Expected IR Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretching (gem-diol and water of hydration) |

| ~ 1685 | Strong | C=O stretching (aromatic ketone) |

| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |

| ~ 1100 | Medium | C-O stretching |

| ~ 830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Interpretation and Expertise:

-

Hydroxyl Region: The most prominent feature of the IR spectrum of the hydrate will be a very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations from the gem-diol and any lattice water.

-

Carbonyl Region: A strong, sharp peak around 1685 cm⁻¹ is indicative of the conjugated ketone C=O stretch.[4] The absence of a distinct aldehyde C-H stretch (typically around 2720 and 2820 cm⁻¹) further confirms the hydrated structure. The conjugation with the aromatic ring lowers the C=O stretching frequency from that of a typical aliphatic ketone.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules like the hydrate. The expected data below is for the anhydrous molecule, as the water of hydration is typically lost under MS conditions.

Expected Mass Spectrum (EI, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | High | [M]⁺ (Molecular ion peak, showing the characteristic 3:1 ratio for one chlorine atom) |

| 140/142 | Medium | [M - CO]⁺ |

| 139/141 | High | [M - CHO]⁺ or [C₇H₄Cl]⁺ (p-chlorobenzoyl cation) |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Interpretation and Expertise:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 168 and 170, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The most prominent fragmentation pathway is typically the alpha-cleavage of the bond between the two carbonyl groups, leading to the formation of the stable p-chlorobenzoyl cation at m/z 139/141. Further fragmentation can lead to the loss of CO and other characteristic fragments of a chlorinated benzene ring.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 10-20 mg of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Sample Preparation for IR Spectroscopy (KBr Pellet)

-

Grind a small amount (1-2 mg) of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation for Mass Spectrometry (ESI)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the electrospray source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the appropriate positive or negative ion mode.

Visualization of Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.

Conclusion

The spectroscopic characterization of 2-(4-Chlorophenyl)-2-oxoacetaldehyde is fundamentally the characterization of its stable hydrate form. Understanding this structural aspect is crucial for the accurate interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. This guide provides a comprehensive overview of the expected spectroscopic signatures and the underlying principles, serving as a valuable resource for researchers in synthetic chemistry and drug development. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural elucidation of this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Chlorophenylglyoxal hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-(4-Chlorophenyl)-2-oxoacetaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information for: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chlorophenylglyoxal hydrate (C8H5ClO2). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

MDPI. (2012). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-chlorophenyl)-2-oxoacetaldehyde-hydrate. Retrieved from [Link]

-

PubChem. (n.d.). Glyoxal, phenyl-, hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Xidian Experimental. (n.d.). 4-Chlorophenylglyoxal hydrate. Retrieved from [Link]

-

PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2013). 1 H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution;.... Retrieved from [Link]

-

Chemsrc. (2025). 2-(4-ETHOXYPHENYL)-2-OXOACETALDEHYDE HYDRATE. Retrieved from [Link]

-

NIST. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N,N-diethyl-2-keto-acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-Chlorophenylglyoxal hydrate (4996-21-8) for sale [vulcanchem.com]

- 2. 4-Chlorophenylglyoxal hydrate | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate, also known as 4-chlorophenylglyoxal hydrate. This compound is a key intermediate in the synthesis of various heterocyclic compounds and has applications in biochemical research, particularly in the modification of arginine residues in proteins. This document consolidates available data on its structural characteristics, physicochemical properties, and spectral data, offering a valuable resource for professionals in organic synthesis and drug development.

Introduction

2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate (commonly referred to as 4-chlorophenylglyoxal hydrate) is a bifunctional carbonyl compound that plays a significant role as a building block in organic synthesis. Its structure, featuring a 4-chlorophenyl group attached to a glyoxal moiety, makes it a versatile reagent for the construction of diverse molecular architectures, including those with potential pharmaceutical applications. The presence of the chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyl groups, influencing its reactivity compared to its non-halogenated analog, phenylglyoxal hydrate. The hydrate form is the stable, crystalline solid, which circumvents the tendency of the anhydrous form to polymerize.[1][2]

This guide aims to provide a detailed exposition of the physical properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate, supported by experimental data and established scientific principles.

Molecular Structure and Chemical Identity

The chemical identity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate is well-defined by its molecular formula and systematic nomenclature.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| Systematic Name | 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate[1] |

| Common Name | 4-Chlorophenylglyoxal hydrate[1] |

| CAS Number | 859932-64-2[3], 4996-21-8[1] |

| Molecular Formula | C₈H₇ClO₃[1] |

| Molecular Weight | 186.59 g/mol [1][3] |

| InChIKey | JTOCXCVDVKZPEB-UHFFFAOYSA-N[3] |

The structure consists of a 4-chlorophenyl group bonded to a two-carbon chain containing a ketone and a hydrated aldehyde (a geminal diol). The hydrate form is crucial for the compound's stability, preventing the self-polymerization that is common for anhydrous glyoxals.[1][2]

Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in chemical reactions.

Physical State and Appearance

2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate exists as a white to off-white crystalline solid at room temperature.

Melting Point

The melting point is a key indicator of purity. For 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate, the reported melting point is in the range of 76-79 °C .

Thermal Stability and Dehydration

2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate exhibits reversible dehydration. Upon heating to temperatures exceeding 80°C, it loses its water of hydration to form the anhydrous 2-(4-chlorophenyl)-2-oxoacetaldehyde, which is a yellow liquid.[1] This process is reversible, and the anhydrous form will rehydrate in the presence of moisture.[1] The anhydrous form is prone to polymerization upon standing.[2]

Solubility

Detailed quantitative solubility data in a range of solvents is not extensively reported in publicly available literature. However, based on its structure and the properties of related compounds like phenylglyoxal, a qualitative solubility profile can be inferred. It is expected to be soluble in hot water, where it forms the hydrate, and in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | White to off-white crystalline solid | General Observation |

| Melting Point | 76-79 °C | [2] |

| Boiling Point (Predicted) | 341.3 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 160.2 °C |[4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the hydrated aldehyde, and the hydroxyl protons of the gem-diol. The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the region of δ 7.4-8.0 ppm. The methine proton of the hydrated aldehyde is expected to be a singlet or a multiplet (if coupled to the hydroxyl protons) further downfield. The hydroxyl protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ketone, the carbon of the hydrated aldehyde (gem-diol), and the aromatic carbons. The carbonyl carbon would be the most downfield signal, typically above 190 ppm. The carbon of the gem-diol would appear in the range of 90-100 ppm. The aromatic carbons would have distinct chemical shifts based on their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate is expected to display the following characteristic absorption bands:

-

A strong, broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the gem-diol.

-

A sharp, strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching vibration of the ketone.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the mass spectrum would likely show the molecular ion peak corresponding to the anhydrous form [M+H]⁺ or other adducts. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) would be a key diagnostic feature.

Synthesis and Purification

A common and historically significant method for the synthesis of aryl glyoxal hydrates involves the oxidation of the corresponding acetophenone derivative.

Synthesis Workflow

The synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate typically proceeds via the oxidation of 4-chloroacetophenone. Selenium dioxide (SeO₂) is a classical reagent for this transformation.[1]

Caption: Synthesis workflow for 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.

Experimental Protocol: Oxidation of 4-Chloroacetophenone

Disclaimer: This is a generalized protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroacetophenone in a suitable solvent such as aqueous dioxane or ethanol.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated selenium.

-

Isolation of Anhydrous Product: Remove the solvent under reduced pressure to obtain the crude anhydrous 2-(4-chlorophenyl)-2-oxoacetaldehyde as a yellow oil.

-

Hydration and Purification: Dissolve the crude oil in hot water. Upon cooling, 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate will crystallize. The crystals can be collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.

Applications in Research and Development

The unique bifunctional nature of 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate makes it a valuable tool in several areas of chemical and biological research.

-

Heterocyclic Synthesis: It serves as a precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, such as imidazoles and triazines, which are important scaffolds in medicinal chemistry.[1]

-

Biochemical Probes: The glyoxal moiety reacts selectively with the guanidinium group of arginine residues in proteins. This property allows for its use as a chemical probe to identify and modify arginine residues in enzyme active sites and other protein domains, aiding in the study of protein structure and function.[1]

-

Anticancer Agent Synthesis: The compound has been utilized in the synthesis of novel compounds with cytotoxic activity against various cancer cell lines. The presence of the chlorine atom can enhance the biological activity of the resulting molecules.[1]

Safety and Handling

Based on available data, 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate should be handled with care, following standard laboratory safety procedures.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate is a valuable and versatile chemical intermediate with well-defined structural and physicochemical properties. Its stability in the hydrated form, coupled with the reactivity of its dual carbonyl functionalities, makes it an important building block in synthetic chemistry and a useful tool in biochemical studies. This guide has consolidated the available technical information on this compound to serve as a foundational resource for researchers and professionals in related scientific fields. Further detailed experimental studies on its solubility and comprehensive spectral analysis would be beneficial to the scientific community.

References

Sources

The Chemistry of Phenylglyoxals: A Journey from Discovery to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylglyoxals, a class of organic compounds characterized by a benzoyl group attached to an aldehyde, represent a fascinating and versatile scaffold in organic chemistry and drug discovery. Their unique 1,2-dicarbonyl functionality imparts a high degree of reactivity, making them valuable precursors for a myriad of heterocyclic systems and powerful tools for probing biological systems. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of substituted phenylglyoxals, offering insights into the chemical principles that have driven their development and continue to inspire new avenues of research.

A Historical Perspective: From Serendipity to Synthetic Staple

The story of phenylglyoxals begins in the late 19th century. The first synthesis of the parent compound, phenylglyoxal, is credited to the German chemist Hans von Pechmann in 1887.[1][2] His method involved the thermal decomposition of the sulfite derivative of isonitrosoacetophenone, a somewhat cumbersome process by modern standards, but one that opened the door to the exploration of this intriguing class of molecules.[3]

However, it was the seminal work of Harry Lister Riley and his colleagues in 1932 that truly brought the synthesis of α-dicarbonyl compounds, including phenylglyoxals, into the mainstream of organic chemistry.[4][5] Their development of selenium dioxide (SeO₂) as a selective oxidizing agent for the α-methylene group of ketones provided a much more direct and efficient route to these compounds.[4][6] The "Riley oxidation," as it came to be known, remains a cornerstone of phenylglyoxal synthesis to this day.[4][5][7] A detailed procedure for the synthesis of phenylglyoxal from acetophenone using this method was later published in Organic Syntheses by Riley and Gray in 1943, solidifying its place as a reliable and accessible synthetic tool.[8][9]

Synthetic Methodologies: A Chemist's Toolkit

The preparation of substituted phenylglyoxals can be achieved through several synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the nature of the substituents on the phenyl ring, the desired scale of the reaction, and considerations of safety and environmental impact.

The Riley Oxidation: The Classic Approach

The oxidation of substituted acetophenones with selenium dioxide is the most widely employed method for the synthesis of substituted phenylglyoxals.[4][6] The reaction is typically carried out in a solvent such as dioxane or ethanol, often with the addition of a small amount of water.[8][10]

Mechanism of the Riley Oxidation:

The mechanism of the Riley oxidation of ketones is believed to proceed through the enol form of the ketone.[5] The electrophilic selenium dioxide attacks the enol, leading to the formation of a selenite ester intermediate. Subsequent steps involving rearrangement and hydrolysis yield the desired 1,2-dicarbonyl product and elemental selenium.[5][7]

Figure 1: Proposed mechanism of the Riley oxidation of a substituted acetophenone.

Experimental Protocol: Synthesis of Phenylglyoxal via Riley Oxidation [8]

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a stirrer and reflux condenser, dissolve selenium dioxide (1.0 mole) in dioxane (600 mL) and water (20 mL) by warming to 50-55°C.

-

Reaction Initiation: Add acetophenone (1.0 mole) to the solution in one portion.

-

Reflux: Heat the mixture to reflux with continuous stirring for four hours. During this time, a precipitate of red amorphous selenium will form.

-

Workup: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation.

-

Purification: Distill the crude phenylglyoxal under reduced pressure. The product is a yellow liquid that may polymerize upon standing but can be monomerized by redistillation.[1] It can also be stored as a stable, colorless crystalline hydrate.[1]

Advantages:

-

Generally good yields (69-72% for unsubstituted phenylglyoxal).[8]

-

Applicable to a wide range of substituted acetophenones.

Disadvantages:

-

Toxicity of selenium compounds necessitates careful handling and disposal.[6]

-

Stoichiometric use of the selenium reagent.

Kornblum Oxidation: A DMSO-Based Alternative

The Kornblum oxidation provides an alternative to the use of heavy metal oxidants. This method involves the oxidation of α-halo ketones (phenacyl halides) with dimethyl sulfoxide (DMSO).[11][12][13] The reaction, named after Nathan Kornblum, typically proceeds by heating the substrate in DMSO, often in the presence of a mild base like sodium bicarbonate.[12]

Mechanism of the Kornblum Oxidation:

The reaction is initiated by the nucleophilic attack of the DMSO oxygen on the carbon bearing the halogen, an SN2 displacement, to form an alkoxysulfonium salt. A base then removes a proton from the α-carbon, and the resulting intermediate undergoes an elimination reaction to yield the phenylglyoxal, dimethyl sulfide, and the protonated base.[11]

Figure 2: Generalized mechanism of the Kornblum oxidation.

Advantages:

-

Avoids the use of toxic heavy metals.

-

Mild reaction conditions for some substrates.

Disadvantages:

-

Requires the preparation of the corresponding α-halo ketone precursor.

-

Yields can be variable, and for some substrates, such as acetophenone, early reports indicated low yields (around 10%).[14]

Nitrosation-Based Methods

An alternative strategy for the synthesis of substituted phenylglyoxals involves the nitrosation of the α-methylene group of an acetophenone, followed by hydrolysis of the resulting isonitrosoacetophenone (an oxime). This approach circumvents the use of selenium dioxide.[13] Methods have been developed using various nitrosating agents, including alkyl nitrites and dinitrogen trioxide, in the presence of an acid catalyst.[13]

Mechanism of Nitrosation:

The reaction proceeds via the formation of a nitrosonium ion (NO⁺) source in situ. The enol or enolate of the acetophenone then attacks the nitrosonium ion to form an α-nitroso ketone, which rapidly tautomerizes to the more stable isonitrosoacetophenone. Subsequent hydrolysis under acidic conditions yields the phenylglyoxal.

Figure 3: General pathway for the synthesis of phenylglyoxals via nitrosation.

Advantages:

-

Avoids the use of selenium dioxide.

-

Can be performed as a one-pot or two-step process in the same reactor.[13]

Disadvantages:

-

Can generate side products.

-

The use of nitrites and strong acids requires careful control of reaction conditions.

Comparative Analysis of Synthetic Methods

| Method | Precursor | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Riley Oxidation | Substituted Acetophenone | Selenium Dioxide (SeO₂) | Good to Excellent | Well-established, reliable, broad substrate scope. | Toxicity of selenium reagents, stoichiometric oxidant. |

| Kornblum Oxidation | Substituted Phenacyl Halide | Dimethyl Sulfoxide (DMSO), Base | Variable | Avoids heavy metals, mild conditions for activated substrates. | Requires halogenated precursor, can have low yields. |

| Nitrosation Methods | Substituted Acetophenone | Nitrite Salt/Acid or Alkyl Nitrite | Moderate to Good | Avoids selenium, can be a one-pot procedure. | Potential for side reactions, requires careful control. |

The Influence of Substituents

The nature of the substituents on the aromatic ring can significantly influence the course and efficiency of phenylglyoxal synthesis.

-

Electron-donating groups (e.g., hydroxyl, methoxy) generally facilitate the oxidation of the α-methylene group by increasing the electron density of the aromatic ring and stabilizing intermediates. However, in the case of the Riley oxidation, highly activated phenols may be susceptible to side reactions. The synthesis of p-hydroxyphenylglycine, a component of some antibiotics, highlights the importance of hydroxyl-substituted phenylglyoxal derivatives in biological systems.[15][16][17]

-

Electron-withdrawing groups (e.g., nitro) can deactivate the aromatic ring, making the oxidation of the α-methylene group more challenging. For instance, the synthesis of p-nitrophenylglyoxal may require more forcing conditions or alternative synthetic strategies.[18][19]

Applications in Drug Discovery and Chemical Biology

The unique chemical properties of substituted phenylglyoxals have made them invaluable tools in the hands of medicinal chemists and chemical biologists.

Enzyme Inhibition and Mechanistic Probes

Phenylglyoxal and its derivatives are well-known for their ability to selectively modify arginine residues in proteins.[1][20] This property has been extensively used to identify essential arginine residues in the active sites of enzymes, thereby providing insights into their catalytic mechanisms.[20] For example, phenylglyoxal has been shown to inhibit DNA and RNA polymerases by targeting arginine residues at the template binding site.[20] Substituted phenylglyoxals, such as p-hydroxyphenylglyoxal, have also been used in these studies, sometimes exhibiting different reactivity and selectivity profiles.[15][17]

Scaffolds for Heterocyclic Synthesis

The 1,2-dicarbonyl moiety of phenylglyoxals is a versatile synthon for the construction of a wide range of heterocyclic compounds, many of which possess significant biological activity.[21][22] They are key starting materials in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[21] These heterocyclic scaffolds are found in numerous natural products and pharmaceuticals, including antiviral and anticancer agents.[21][23]

Phenylglyoxals as Pharmacophores

In some cases, the phenylglyoxal moiety itself, or a derivative thereof, can act as a pharmacophore, the essential part of a molecule that confers its biological activity. The development of phenylglycinamide derivatives as potent antiseizure and antinociceptive drug candidates showcases the potential of this structural motif in modern drug design.[23]

Conclusion

From its initial discovery in the late 19th century to its current status as a versatile building block in drug discovery, the journey of substituted phenylglyoxals is a testament to the power of synthetic organic chemistry. The development of efficient and selective synthetic methods, most notably the Riley oxidation, has made these compounds readily accessible, paving the way for their widespread application. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the unique reactivity and structural features of substituted phenylglyoxals will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents and chemical probes, further solidifying their importance in the landscape of chemical and biomedical research.

References

- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114.

- Kornblum, N., Powers, J. W., Anderson, G. J., Jones, W. J., Larson, H. O., Levand, O., & Weaver, W. M. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562–6562.

- Lappin, G. R. (1993). Preparation of substituted or unsubstituted phenylglyoxals. U.S.

- Mikol, G. J., & Russell, G. A. (1973). Phenylglyoxal. Organic Syntheses, Coll. Vol. 5, p. 937.

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 214. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

- Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300-301.

- Schipper, E., Cinnamon, M., Rascher, L., Chiang, Y. H., & Oroshnik, W. (1968). The oxidation of 1,3-diketones to 1,2,3-triketones with dimethylsulfoxide-hydrogen bromide. Tetrahedron Letters, 9(60), 6201-6204.

- Singh, J., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1919.

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

- Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, Coll. Vol. 2, p. 509.

- von Pechmann, H. (1887). Zur Spaltung der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2904–2906.

-

ResearchGate. (n.d.). Photographs pertaining to the Riley oxidation of acetophenone. (A) SeO2... Retrieved from [Link]

-

Wikipedia contributors. (2023, October 29). Phenylglyoxal. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Hans von Pechmann. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

- Riley, H. L. (1934). Oxidation of organic compounds. U.S.

- Sheikh, A. R., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12085-12111.

- Gelin, R., & Gelin, S. (1989). Process for synthesis of arylglyoxal arylimines.

- Manning, D. T., & Stansbury, H. A. (1959). The Reaction of Nitrosyl Chloride with Some Active Methylene Compounds. Journal of the American Chemical Society, 81(18), 4885-4890.

- CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents. (n.d.).

- Myasoedova, Y. V., et al. (2022). New Method for the Synthesis of Phenylglyoxal Derivatives. Doklady Chemistry, 504(1), 74-78.

- Srivastava, A., & Modak, M. J. (1980). Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation. The Journal of biological chemistry, 255(3), 917–921.

-

ResearchGate. (n.d.). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. Retrieved from [Link]

- Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233-2234.

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylglyoxal (HMDB0061916). Retrieved from [Link]

-

PubChem. (n.d.). Phenylglyoxal. Retrieved from [Link]

- Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES. Journal of the American Chemical Society, 81(15), 4113-4114.

-

ResearchGate. (n.d.). Phenylglyoxal. Retrieved from [Link]

- Kokesh, F. C. (1979). Reaction of phenylglyoxal and (p-hydroxyphenyl)glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. The Journal of biological chemistry, 254(17), 8413–8419.

- Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 7(12), 931–942.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

- Matta, K. L., Girotra, R. N., & Barlow, J. J. (1975). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides.

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Słoczyńska, K., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS chemical neuroscience, 13(10), 1543–1565.

Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Riley Oxidation | NROChemistry [nrochemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. synarchive.com [synarchive.com]

- 14. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 15. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and its role as a key building block in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

2-(4-Chlorophenyl)-2-oxoacetaldehyde, also known as p-chlorophenylglyoxal, is an aromatic α-ketoaldehyde. Its structure features a p-chlorinated phenyl ring attached to a glyoxal moiety, rendering it a highly reactive and useful synthetic intermediate. This compound is frequently supplied and utilized in its more stable hydrate form.

A critical aspect for researchers is the correct identification of this compound, which can be challenging due to the existence of multiple CAS numbers. It is crucial to refer to the specific form of the compound, whether anhydrous or hydrated, as listed by the supplier.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)-2-oxoacetaldehyde and its Hydrate

| Form | Molecular Formula | CAS Number |

| Anhydrous | C₈H₅ClO₂ | 4998-15-6[1][2] |

| Hydrate | C₈H₅ClO₂ · H₂O or C₈H₇ClO₃ | 4996-21-8[3][4], 859932-64-2[5][6][7][8][9] |

The physicochemical properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde are summarized in the table below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

Table 2: Physicochemical Properties of 2-(4-Chlorophenyl)-2-oxoacetaldehyde

| Property | Value |

| Molecular Weight | 168.58 g/mol (anhydrous), 186.59 g/mol (hydrate)[3] |

| Boiling Point | 341.3 °C at 760 mmHg (Predicted)[3] |

| Flash Point | 160.2 °C (Predicted)[3] |

| Density | 1.454 g/cm³ (Predicted)[3] |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C[3] |

Synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde

The most common laboratory-scale synthesis of 2-(4-Chlorophenyl)-2-oxoacetaldehyde involves the oxidation of the corresponding acetophenone. This method provides a reliable route to the desired α-ketoaldehyde.

A representative synthetic pathway starts from p-chloroacetophenone, which is oxidized to yield the target compound, often isolated as its hydrate.[3]

Caption: Synthetic route to 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.

Reactivity and Mechanistic Considerations

The chemical reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde is dominated by the presence of two adjacent carbonyl groups: a ketone and an aldehyde. The aldehyde functionality is generally more electrophilic and susceptible to nucleophilic attack than the ketone. The electron-withdrawing effect of the p-chlorophenyl group further enhances the reactivity of both carbonyl centers.

This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. It can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form five- and six-membered rings.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-(4-Chlorophenyl)-2-oxoacetaldehyde make it a valuable building block in the synthesis of complex organic molecules with potential biological activity.[5]

Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the construction of heterocyclic systems, which are prevalent in many approved drugs. For instance, it can be used in multi-component reactions to generate substituted imidazoles, pyrazines, and other nitrogen-containing heterocycles.

Precursor to Bioactive Molecules

Derivatives of 2-(4-Chlorophenyl)-2-oxoacetaldehyde have been explored for various therapeutic applications. For example, it serves as a key intermediate in the synthesis of rhodanine derivatives, a class of compounds known for a broad spectrum of biological activities.[10] Additionally, 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been identified as a novel class of Sentrin-specific protease 1 (SENP1) inhibitors, which are being investigated for their potential in cancer therapy.[11]

Experimental Protocol: Representative Reaction

The following is a representative protocol illustrating the use of an aryl aldehyde in a nucleophilic addition reaction, which is a common transformation for 2-(4-Chlorophenyl)-2-oxoacetaldehyde. This protocol is adapted from a Grignard reaction with 4-chlorobenzaldehyde and is provided to demonstrate the principles of handling and reacting such compounds.[12]

Objective: To illustrate the nucleophilic addition to an aromatic aldehyde.

Materials:

-

Anhydrous diethyl ether or THF

-

Magnesium turnings

-

2-Bromopyridine (or other suitable organohalide to form the Grignard reagent)

-

2-(4-Chlorophenyl)-2-oxoacetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 2-bromopyridine in anhydrous ether and add it to the dropping funnel.

-

Add a small amount of the 2-bromopyridine solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

-

Reaction with 2-(4-Chlorophenyl)-2-oxoacetaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-(4-Chlorophenyl)-2-oxoacetaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. The more reactive aldehyde group is expected to be the primary site of attack.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography.

-

Caption: Experimental workflow for a nucleophilic addition reaction.

Safety and Handling

2-(4-Chlorophenyl)-2-oxoacetaldehyde and its hydrate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Summary:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[1][6]

Conclusion

2-(4-Chlorophenyl)-2-oxoacetaldehyde is a valuable and versatile reagent in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds of medicinal importance. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. This guide provides a solid foundation for researchers to explore the full potential of this important chemical building block.

References

-

2-(4-Chlorophenyl)-2-oxoacetaldehyde. LookChem. [Link]

-

2-(4-chlorophenyl)-2-oxoacetaldehyde-hydrate. MySkinRecipes. [Link]

-

2-(4-chlorophenyl)acetaldehyde (C8H7ClO). PubChemLite. [Link]

-

2-(4-Bromophenyl)-2-oxoacetaldehyde. PubChem. [Link]

-

5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank. [Link]

-

2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. ResearchGate. [Link]

-

STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Technological College. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-(4-Chlorophenyl)-2-oxoacetaldehyde [4998-15-6] | King-Pharm [king-pharm.com]

- 3. lookchem.com [lookchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 2-(4-chlorophenyl)-2-oxoacetaldehyde-hydrate [myskinrecipes.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 9. 859932-64-2|2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Exploration of the Reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde: A Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde, a molecule of significant interest in medicinal chemistry and drug development. While experimental data on this specific compound is emerging, this document synthesizes established principles of physical organic chemistry with modern computational techniques to offer a predictive framework for its behavior. We delve into the electronic structure, reactivity indices, and potential reaction mechanisms of this α-oxoaldehyde, providing researchers, scientists, and drug development professionals with a robust theoretical foundation to guide their experimental endeavors. The methodologies detailed herein are designed to be self-validating, promoting a synergistic relationship between computational prediction and empirical verification.

Introduction: The Significance of α-Oxoaldehydes in Biological Systems

α-Oxoaldehydes, such as glyoxal and methylglyoxal, are a class of highly reactive dicarbonyl compounds implicated in a variety of biological processes, including the formation of advanced glycation end-products (AGEs), which are linked to the pathogenesis of diabetes, aging, and neurodegenerative diseases. The introduction of a 4-chlorophenyl substituent to the α-oxoacetaldehyde scaffold modulates its electronic properties and steric profile, offering a unique tool for probing biological systems and a potential building block for novel therapeutic agents. Understanding the intrinsic reactivity of 2-(4-Chlorophenyl)-2-oxoacetaldehyde is paramount for harnessing its potential in a controlled and targeted manner. This guide will explore its reactivity through the lens of modern theoretical chemistry, providing a roadmap for its application in drug discovery.

Electronic Structure and Reactivity Analysis: A Computational Perspective

The reactivity of an organic molecule is fundamentally governed by its electronic structure. The presence of two adjacent carbonyl groups in 2-(4-Chlorophenyl)-2-oxoacetaldehyde, combined with the electron-withdrawing nature of the 4-chlorophenyl ring, creates a molecule with distinct electrophilic centers.

The Influence of the 4-Chlorophenyl Substituent

The chlorine atom, being electronegative, exerts a significant influence on the electron distribution within the molecule. It withdraws electron density from the phenyl ring through the inductive effect, which in turn enhances the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity is a key determinant of the molecule's reactivity towards nucleophiles.[1]

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

-

LUMO: The LUMO of 2-(4-Chlorophenyl)-2-oxoacetaldehyde is expected to be localized primarily on the dicarbonyl unit, with significant contributions from the carbonyl carbon adjacent to the phenyl ring. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

HOMO: The HOMO is likely to be distributed over the phenyl ring and the oxygen atoms of the carbonyl groups.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a set of reactivity descriptors that quantify the reactivity of a molecule.[2] These descriptors, derived from the HOMO and LUMO energies, offer a more quantitative picture of reactivity.

| Descriptor | Formula | Predicted Trend for 2-(4-Chlorophenyl)-2-oxoacetaldehyde |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Lower, indicating higher reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | More negative, indicating a better electron acceptor |

| Electrophilicity Index (ω) | μ2 / (2η) | Higher, indicating strong electrophilic character |

These descriptors collectively suggest that 2-(4-Chlorophenyl)-2-oxoacetaldehyde is a potent electrophile, prone to reactions with a wide range of nucleophiles.

Theoretical Investigation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into transition states and activation energies that are often difficult to obtain experimentally.

Nucleophilic Addition to Carbonyl Groups

The primary reaction pathway for 2-(4-Chlorophenyl)-2-oxoacetaldehyde is nucleophilic addition to one of its two electrophilic carbonyl carbons. The presence of the electron-withdrawing 4-chlorophenyl group makes the adjacent carbonyl carbon the more likely site of initial attack.

Experimental Protocol: DFT Calculation of Nucleophilic Addition

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.[3]

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[4]

-

Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be employed.

-